4-Pyridinepropanol, 1-oxide
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Overview
Description
4-Pyridinepropanol, 1-oxide is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with a propanol group and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinepropanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 4-pyridinepropanol using oxidizing agents such as peracids. For example, the oxidation of pyridine with perbenzoic acid or peracetic acid can yield pyridine N-oxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinepropanol, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peracids such as perbenzoic acid and peracetic acid are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophiles such as alkyl halides can react with the pyridine ring.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 4-pyridinepropanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinepropanol, 1-oxide has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinepropanol, 1-oxide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyridine ring can act as a ligand, forming complexes with metal ions and affecting various biochemical pathways .
Comparison with Similar Compounds
4-Pyridinol: Similar in structure but lacks the propanol group.
4-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of a propanol group.
2-Pyridinemethanol: Similar alcohol functionality but different position on the pyridine ring.
Uniqueness: 4-Pyridinepropanol, 1-oxide is unique due to the presence of both a propanol group and an oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10H,1-2,7H2 |
InChI Key |
YULBLZFJQMMIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1CCCO)[O-] |
Origin of Product |
United States |
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